N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed one-pot Suzuki cross-coupling reaction has been used to synthesize a series of novel pyridine derivatives. This reaction involved the use of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine is complex due to the presence of multiple functional groups. The compound contains a bromine and a chlorine atom, an azetidine ring, a pyridazine ring, and an amine group.Chemical Reactions Analysis
The Suzuki cross-coupling reaction is a key step in the synthesis of this compound. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine (or its acetamide derivative) with various arylboronic acids .Scientific Research Applications
Synthesis and Pharmacological Activities
- Research on azetidinones and their derivatives demonstrates significant potential in pharmacology, particularly in the development of antidepressant and nootropic agents. The synthesis methods involving Schiff’s bases and azetidinones indicate these compounds exhibit dose-dependent activities in central nervous system (CNS) applications, suggesting a promising avenue for therapeutic agent development (Thomas et al., 2016).
Antimicrobial and Antioxidant Properties
- Another study highlights the antimicrobial activities of imidazolyl azetidinones and triazoles, with certain derivatives showing excellent antibacterial and antifungal properties (Rekha et al., 2019). This points to the chemical's utility in addressing bacterial and fungal infections.
- The antioxidant capabilities of novel thiazole derivatives incorporating the azetidinone structure were also evaluated, revealing potent antioxidant activity among some synthesized compounds (Jaishree et al., 2012).
Antitubercular and Antimicrobial Effects
- Further investigations into pyrimidine-azetidinone analogues demonstrate their effectiveness in antimicrobial and antitubercular activities, offering insights into the compound's applicability in combating tuberculosis and microbial infections (Chandrashekaraiah et al., 2014).
Methodological Advancements
- A notable synthesis approach has been developed for substituted 2-aminoimidazoles, indicating the versatility of pyrimidine and azetidinone derivatives in chemical synthesis and potential applications in drug discovery (Ermolat'ev & Van der Eycken, 2008).
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O/c15-9-3-4-12(16)11(6-9)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRNTNFKJFRSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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